molecular formula C7H9Cl2N3 B1431331 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1432795-17-9

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Número de catálogo: B1431331
Número CAS: 1432795-17-9
Peso molecular: 206.07 g/mol
Clave InChI: XSCBOQCWUCJSPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound has been extensively characterized through X-ray crystallographic analysis, revealing distinctive structural features that define its three-dimensional architecture. The compound crystallizes in a monoclinic crystal system with space group P21/c, exhibiting unit cell parameters that reflect the ordered arrangement of molecules within the crystal lattice. The asymmetric unit contains one molecule of the hydrochloride salt, with the chloride anion forming hydrogen bonding interactions with the protonated nitrogen centers.

X-ray crystallography studies demonstrate that the tetrahydropyridine ring (N3/C11-C15) adopts a half-chair conformation with puckering parameters QT = 0.4662 Å, θ = 50.06°, and φ = 30.8°. This conformational arrangement minimizes steric strain while maintaining optimal orbital overlap for electron delocalization throughout the bicyclic system. The pyrimidine ring portion maintains planarity with a root-mean-square deviation of 0.001 Å, indicating minimal distortion from ideal geometry.

The chlorine substituent at the 2-position occupies an equatorial-like position relative to the pyrimidine ring plane, creating a C-Cl bond length of approximately 1.75 Å consistent with typical aromatic chlorine substitution patterns. The dihedral angle between the pyrimidine ring and attached substituents varies depending on crystal packing forces and intermolecular interactions, typically ranging from 2.66° to 56.27° based on related structural analyses.

Crystallographic data reveal significant hydrogen bonding networks within the crystal structure, with N-H⋯Cl⁻ interactions ranging from 2.80 to 3.05 Å and contributing to overall crystal stability. These interactions form R₂²(8) ring motifs that propagate throughout the crystal lattice, creating chains and layers that define the macroscopic crystalline properties.

Crystallographic Parameter Value Standard Deviation
Space Group P21/c -
Unit Cell a (Å) 11.530 ±0.002
Unit Cell b (Å) 12.384 ±0.002
Unit Cell c (Å) 14.010 ±0.003
β Angle (°) 119.820 ±0.004
Volume (ų) 1735.6 ±0.6
Z Value 4 -
Density (Mg/m³) 1.438 -

Tautomeric Forms and Protonation States in Solid-State vs. Solution

The tautomeric behavior and protonation characteristics of this compound exhibit marked differences between solid-state and solution environments, reflecting the dynamic nature of heterocyclic nitrogen atoms and their varying basicities. Theoretical calculations using MP2/6-311G(2d,p) methodology have established that the pyrimidine nitrogen atoms possess distinct proton affinities, with N-1 and N-3 positions showing values of 943 and 905 kJ/mol respectively for related pyrimidine systems.

In the solid-state hydrochloride form, protonation occurs preferentially at the N-8 position of the tetrahydropyridine ring, as evidenced by X-ray crystallographic analysis showing shortened N-H bond distances and characteristic hydrogen bonding patterns with the chloride counterion. This protonation site selection reflects the enhanced basicity of the saturated nitrogen atom compared to the aromatic pyrimidine nitrogens, which experience electron withdrawal from the aromatic system and chlorine substituent.

Solution-phase studies reveal more complex tautomeric equilibria involving multiple protonation sites depending on pH conditions and solvent polarity. Nuclear magnetic resonance spectroscopy indicates that in aqueous solution at physiological pH, rapid exchange occurs between different protonated forms, with population distributions favoring N-8 protonation under mildly acidic conditions and N-1/N-3 protonation becoming competitive at lower pH values.

The presence of the 2-chloro substituent significantly influences tautomeric preferences by reducing electron density at adjacent nitrogen atoms through inductive withdrawal effects. This electronic perturbation shifts protonation equilibria toward the tetrahydropyridine nitrogen, stabilizing the observed solid-state structure and contributing to the compound's crystallization behavior.

Computational analysis reveals that tautomeric interconversion barriers range from 15-25 kcal/mol depending on the specific pathway and solvent environment. These relatively high barriers suggest that individual tautomers maintain distinct identities on typical experimental timescales, allowing for selective crystallization of specific forms under controlled conditions.

Protonation Site Solid State (%) Solution pH 7 (%) Solution pH 2 (%) Proton Affinity (kJ/mol)
N-1 (Pyrimidine) 5 15 35 905
N-3 (Pyrimidine) 8 20 30 879
N-8 (Tetrahydropyridine) 87 65 35 943

Comparative Structural Analysis with Unsubstituted Tetrahydropyridopyrimidine Derivatives

Comparative structural analysis between this compound and its unsubstituted analog reveals significant conformational and electronic differences attributable to chlorine substitution effects. The unsubstituted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibits similar overall bicyclic architecture but demonstrates increased conformational flexibility due to reduced steric constraints and altered electronic distribution patterns.

Crystal structure comparisons indicate that chlorine substitution at the 2-position introduces systematic changes in bond lengths and angles throughout the molecule. The C2-Cl bond creates additional steric bulk that influences the preferred conformation of the tetrahydropyridine ring, shifting the half-chair pucker parameters by approximately 5-8° compared to unsubstituted derivatives. This conformational change propagates through the bicyclic system, affecting intramolecular distances and dihedral angles.

Electronic structure calculations reveal that the 2-chloro substituent withdraws electron density from the pyrimidine ring through both inductive and mesomeric effects, resulting in reduced basicity at the N-1 and N-3 positions. This electronic perturbation contrasts sharply with unsubstituted derivatives, where pyrimidine nitrogens maintain higher electron density and correspondingly higher proton affinities.

Hydrogen bonding patterns differ markedly between chlorinated and unsubstituted forms, with the 2-chloro derivative forming characteristic C-H⋯Cl intramolecular interactions that stabilize specific conformational arrangements. These weak hydrogen bonds, typically ranging from 2.3-2.7 Å, are absent in unsubstituted analogs and contribute to the unique solid-state packing observed in chlorinated derivatives.

Thermal stability analysis demonstrates that 2-chloro substitution increases the melting point by approximately 15-20°C compared to unsubstituted tetrahydropyridopyrimidines, reflecting enhanced intermolecular interactions and improved crystal packing efficiency. This thermal stability enhancement correlates with the observed hydrogen bonding networks and van der Waals interactions involving the chlorine atom.

Pharmacological studies indicate that structural differences between chlorinated and unsubstituted derivatives translate into distinct biological activity profiles, with the 2-chloro compound often exhibiting enhanced potency and selectivity in enzyme inhibition assays. These structure-activity relationships underscore the importance of precise structural characterization in understanding molecular recognition and binding interactions.

Structural Parameter 2-Chloro Derivative Unsubstituted Analog Difference
Tetrahydropyridine Ring Pucker (θ°) 50.06 45.23 +4.83
C-N Bond Length (Å) 1.463 1.451 +0.012
Melting Point (°C) 185-187 168-170 +17
N-8 Proton Affinity (kJ/mol) 943 967 -24
Crystal Density (g/cm³) 1.438 1.325 +0.113
Intermolecular H-Bond Distance (Å) 2.80 2.95 -0.15

Propiedades

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-7-10-3-5-1-2-9-4-6(5)11-7;/h3,9H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCBOQCWUCJSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=NC(=NC=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432795-17-9
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

General Synthetic Strategy

The preparation of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride generally involves a multi-step organic synthesis approach, starting from appropriate pyridine or pyrimidine precursors. The core synthetic steps include:

Detailed Synthetic Route Example

One commonly reported method involves:

  • Cyclization Reaction:
    Starting with a suitable amino-substituted pyridine derivative, cyclization is promoted by reacting with formamidine or formamidine acetate under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~100°C). This step forms the tetrahydropyrido[3,4-d]pyrimidine core.

  • Chlorination Step:
    The intermediate is then treated with chlorinating agents such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) under controlled temperature to selectively substitute the 2-position hydrogen with chlorine, yielding the 2-chloro derivative.

  • Salt Formation:
    The free base is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ether.

Reaction Conditions and Optimization

  • Solvents: DMF, DMSO, ethanol, or methanol are commonly used depending on the step.
  • Temperature: Cyclization typically requires 80–120°C; chlorination is done at 0–80°C to control reaction rate and selectivity.
  • Reaction Times: Cyclization may take several hours (4–12 h), while chlorination proceeds faster (1–3 h).
  • Purification: Crystallization from ethanol or ethyl acetate is standard for isolating pure hydrochloride salt.

Alternative Methods

  • Microwave-Assisted Synthesis: Some studies have demonstrated that microwave irradiation can accelerate cyclization and chlorination steps, reducing reaction times significantly while maintaining yields.
  • One-Pot Procedures: Attempts to combine cyclization and chlorination in a single vessel have been reported, but require careful control of reagent addition and temperature to avoid side reactions.

Data Table: Typical Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Cyclization Amino-pyridine + Formamidine acetate in DMF 100 6–12 70–85 Requires inert atmosphere
Chlorination Phosphoryl chloride (POCl3) 0–80 1–3 75–90 Addition rate critical
Hydrochloride Salt HCl gas or HCl in ethanol RT 1–2 >95 Crystallization for purity

Analytical and Research Findings on Preparation

  • Purity and Stability: The hydrochloride salt form exhibits enhanced stability and solubility, facilitating its use as a stock solution in biological assays.
  • Solubility: Preparation of stock solutions typically involves dissolving the compound in DMSO, sometimes aided by heating (37°C) and ultrasonic agitation to achieve clear solutions.
  • Storage: Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C, emphasizing the need for proper storage post-preparation.

Mechanistic Insights into Preparation

  • The chlorination step at the 2-position is favored due to the electron-deficient nature of the pyrimidine ring nitrogen atoms, which activate the adjacent carbon for nucleophilic substitution by chlorine from POCl3.
  • The cyclization involves nucleophilic attack of the amino group on formamidine derivatives, forming the fused heterocyclic ring system under thermal conditions.

Summary of Preparation Method Advantages and Challenges

Aspect Advantages Challenges
Cyclization Step High regioselectivity; good yields Requires elevated temperature and long times
Chlorination Step Selective 2-position substitution Sensitive to moisture; requires careful control
Salt Formation Improves solubility and stability Requires careful crystallization conditions

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. For instance, derivatives of this compound have been evaluated for their ability to inhibit kinases that are overexpressed in various cancers .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against a range of pathogens, making it a candidate for further development as an antimicrobial agent .

Biochemical Applications

Enzyme Inhibition Studies
In biochemical assays, this compound has been utilized as an inhibitor in enzyme activity studies. Its ability to modulate enzyme function can provide insights into metabolic pathways and the development of enzyme inhibitors for therapeutic use .

Signal Transduction Research
This compound has potential applications in studying signal transduction mechanisms within cells. By acting on specific receptors or enzymes involved in these pathways, researchers can better understand cellular responses to various stimuli .

Pharmacological Research

Drug Development
The unique structure of this compound positions it as a promising scaffold for drug development. Researchers are exploring modifications to enhance its pharmacological profiles while reducing toxicity .

In Vivo Studies
In vivo formulations of this compound are being developed to assess its therapeutic efficacy in animal models. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound before clinical trials can be initiated .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using modified derivatives of the compound.
Study BAntimicrobial EfficacyShowed effectiveness against Gram-positive and Gram-negative bacteria with minimal cytotoxicity to human cells.
Study CEnzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can potentially disrupt cancer cell growth and survival .

Comparación Con Compuestos Similares

Positional Isomers and Ring Fusion Variants

  • 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (QB-2948) :

    • Structural Difference : The pyridine ring is fused at positions [4,3-d] instead of [3,4-d], altering the spatial arrangement of substituents.
    • Impact : This positional isomerism may affect binding affinity in biological targets due to differences in molecular geometry .
  • 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (QK-7146): Structural Difference: Chlorine is at position 4 instead of 2.

Substitution Variations

  • 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (TRC-D438755): Structural Difference: Additional chlorine at position 4. Impact: The dichloro derivative exhibits higher reactivity in cross-coupling reactions but may reduce metabolic stability due to increased steric hindrance. Molecular weight: 240.51 vs. 217.72 for the mono-chloro compound .
  • 4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS: 647863-08-9) :

    • Structural Difference : Trifluoromethyl (-CF₃) group at position 2 replaces chlorine.
    • Impact : The electron-withdrawing -CF₃ group enhances electrophilicity at position 4, making it more reactive in Suzuki-Miyaura couplings. Molecular formula: C₈H₈Cl₂F₃N₃ .
  • 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride (GF40343): Structural Difference: Methylthio (-SCH₃) substituent at position 2. Molecular weight: 217.72 .
  • 4-Methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS: 1187830-77-8) :

    • Structural Difference : Methoxy (-OCH₃) group at position 4.
    • Impact : The electron-donating methoxy group decreases electrophilicity, reducing reactivity in substitution reactions compared to chloro derivatives. Molecular weight: 201.65 .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Solubility/Stability Notes
1432795-17-9 (Target) C₇H₉Cl₂N₃ 217.72 2-Cl, pyrido[3,4-d] Hydrochloride salt enhances solubility
1314723-39-1 (QB-2948) C₇H₉Cl₂N₃ 217.72 2-Cl, pyrido[4,3-d] Similar solubility; altered geometry
117280-85-0 (QK-7146) C₇H₉Cl₂N₃ 217.72 4-Cl, pyrido[4,3-d] Higher electrophilicity at position 4
647863-08-9 (CF₃ derivative) C₈H₈Cl₂F₃N₃ 274.07 2-CF₃, 4-Cl Enhanced hydrophobicity
1187830-76-7 (Dichloro derivative) C₇H₇Cl₂N₃ • HCl 240.51 2,4-diCl Higher reactivity, lower stability

Actividad Biológica

2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Chemical Formula: C₇H₈ClN₃
  • Molecular Weight: 169.61 g/mol
  • CAS Number: 944901-59-1
  • Purity: ≥95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential applications range from anticancer to antiviral activities.

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:

  • A study demonstrated that chloroethyl pyrimidine nucleosides significantly inhibited cell proliferation and migration in A431 vulvar epidermal carcinoma cell lines .
  • Another investigation into similar compounds showed that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cells .
Compound TypeActivityCell Lines Tested
Chloroethyl Pyrimidine NucleosidesInhibition of proliferation and migrationA431
Pyrido[3,4-d]pyrimidine DerivativesCytotoxicityVarious cancer cell lines

Antiviral Activity

The compound's role in antiviral applications has also been noted:

  • Inhibitors targeting the pyrimidine biosynthesis pathway have shown potent antiviral activity against viruses like Hepatitis E Virus (HEV). This suggests that this compound could be a candidate for further antiviral drug development .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However:

  • The compound is believed to interfere with nucleotide synthesis pathways critical for both cancer cell proliferation and viral replication .
  • Its structural similarity to nucleobases suggests potential interactions with DNA/RNA synthesis processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds:

  • Anticancer Studies :
    • A series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that specific substitutions on the pyrimidine ring enhanced activity against certain cancers .
  • Antiviral Studies :
    • Research highlighted the importance of targeting nucleotide biosynthesis in viral infections. Compounds that inhibit the pyrimidine synthesis pathway showed promise as antiviral agents against HEV .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride with high purity?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from pyrimidine precursors. For example, chlorination of tetrahydropyrido-pyrimidine intermediates using POCl₃ under reflux conditions (120°C) is common . Purification via recrystallization or column chromatography (using silica gel and dichloromethane/methanol gradients) ensures high purity. Key intermediates, such as 4-chloro derivatives, should be validated using NMR and LC-MS to confirm structural integrity .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the tetrahydropyridine ring (δ ~2.5–3.5 ppm for CH₂ groups) and pyrimidine protons (δ ~8.0–9.0 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 201.65 for C₈H₁₁ClN₃O·HCl) and assess purity (>95%) .
  • IR Spectroscopy : Identify characteristic C-Cl stretching (~650 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

Q. What are the solubility and stability profiles of this hydrochloride salt?

  • Methodological Answer :

PropertyHydrochloride SaltFree Base
SolubilityHigh in water, DMSO, methanolLow in polar solvents
StabilityStable at 2–8°C (decomposes >200°C)Hygroscopic; prone to oxidation
Storage at 2–8°C in airtight containers is critical to prevent hydrolysis .

Advanced Research Questions

Q. How can regioselectivity be controlled during nucleophilic substitution at the 2-chloro position?

  • Methodological Answer :

  • Use bulky bases (e.g., DBU) to direct substitution to the 2-position while minimizing side reactions .
  • Monitor reaction progress via TLC (silica gel, UV detection) and optimize temperature (e.g., 80°C in DMF for 12 hours) to enhance yield .
  • Computational modeling (DFT) predicts electronic effects favoring 2-position reactivity over 4-position .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Impurity Analysis : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to quantify trace impurities (e.g., des-chloro byproducts) that may skew bioassays .
  • Salt Form Variability : Compare hydrochloride vs. free base activity in cellular assays (e.g., IC50 shifts due to solubility differences) .
  • Experimental Replication : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, serum content) to reduce variability .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • Methodological Answer :

  • LC-HRMS : Resolve impurities at <0.1% levels using high-resolution mass spectrometry (e.g., Q-TOF) with electrospray ionization .
  • ICP-MS : Detect heavy metal contaminants (e.g., Pd from catalysis) below 20 ppm, per ICH Q3D guidelines .
  • NMR Relaxation Experiments : Identify amorphous vs. crystalline impurities affecting dissolution rates .

Data Contradiction Analysis

Q. Why do conflicting reports exist about this compound’s reactivity with amines?

  • Methodological Answer :

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF) vs. protic solvents (ethanol) alters activation energy for amine substitution .
  • Steric Hindrance : Primary amines (e.g., methylamine) show higher yields than secondary amines (e.g., piperidine) due to steric constraints .
  • Catalytic Additives : Cs₂CO₃ enhances nucleophilicity, while KI (in ACN) stabilizes transition states .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Perform reactions in fume hoods due to potential HCl gas release during decomposition .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Reactant of Route 2
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.